molecular formula C18H28N4O4S B5436230 N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B5436230
M. Wt: 396.5 g/mol
InChI Key: GXLMCWIKRNVMIM-UHFFFAOYSA-N
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Description

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(3-morpholin-4-ylpropylsulfamoyl)aniline with pyrrolidine-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-based molecules. Examples include:

  • N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
  • N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-2-carboxamide

Uniqueness

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c23-18(22-10-1-2-11-22)20-16-4-6-17(7-5-16)27(24,25)19-8-3-9-21-12-14-26-15-13-21/h4-7,19H,1-3,8-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLMCWIKRNVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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